METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic benzoate derivative featuring a phthalazine sulfanyl acetamide substituent. This compound is hypothesized to exhibit unique physicochemical properties due to its heterocyclic phthalazine moiety, which may influence solubility, bioavailability, and receptor-binding interactions.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(4-methylphthalazin-1-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-12-13-7-5-6-8-14(13)20(24-23-12)30-11-19(25)22-16-10-18(28-3)17(27-2)9-15(16)21(26)29-4/h5-10H,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJZIIPCFNFJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4,5-dimethoxybenzoic acid, is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, yielding 4,5-dimethoxy-2-aminobenzoic acid.
Acylation: The amino group is acylated with 4-methylphthalazinylthioacetyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound methyl 4,5-dimethoxy-2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (Compound ID: 8015-8031) serves as a structural analog, differing primarily in its heterocyclic substituent: a triazol-3-yl group replaces the phthalazin-1-yl group in the target compound .
Table 1: Structural and Physicochemical Comparison
Impact of Heterocyclic Substitution
- Phthalazine vs. Triazole: The phthalazine group is a bicyclic aromatic system with two nitrogen atoms, likely increasing molecular weight and lipophilicity compared to the monocyclic triazole. This could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- logP and Solubility : The triazole analog has a logP of 0.5959, indicating moderate lipophilicity . The phthalazine derivative’s logP is predicted to be higher due to its larger aromatic system, which may reduce solubility (logSw = -2.2511 for the triazole analog suggests poor solubility, which could worsen in the phthalazine compound).
Research Findings and Limitations
- Available Data : The triazole analog’s properties (e.g., molecular weight, logP) are well-documented , but the phthalazine derivative’s data remain theoretical.
- Critical Knowledge Gaps: Experimental validation of the phthalazine compound’s solubility, stability, and bioactivity is required for definitive comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
